molecular formula C11H12FN3 B2533673 4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline CAS No. 1338981-89-7

4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline

Cat. No. B2533673
CAS RN: 1338981-89-7
M. Wt: 205.236
InChI Key: VMADWICXBYMXSE-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently. The process involves the formation of bonds during the creation of the imidazole ring . The reaction conditions are mild enough for the inclusion of a variety of functional groups . The reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is influenced by the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring . Solid-state structural studies have revealed strong intramolecular H-bonding in the crystal lattice .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .


Physical And Chemical Properties Analysis

Imidazole derivatives exhibit a range of physical and chemical properties. For instance, they can display strong fluorescence both in solution and solid state . The fluorescence properties can be controlled by the molecular structure and conformation . Hydroxyl substituted molecules show moderate to strong fluorescence in solution depending on solvent polarity and very weak solid state fluorescence .

Mechanism of Action

The mechanism of action of imidazole derivatives is often related to their ability to interact with various biological targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Safety and hazards associated with imidazole derivatives can vary. Some compounds may cause skin irritation, eye irritation, and may be harmful if inhaled . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The future of imidazole research is promising, with many potential applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

4-fluoro-N-(1H-imidazol-2-ylmethyl)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMADWICXBYMXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=NC=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline

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